Benzyl 2-amino-5-bromobenzoate
Description
Benzyl 2-amino-5-bromobenzoate (CAS 52727-57-8) is a brominated aromatic ester featuring an amino group at the 2-position and a benzyl ester moiety. Its molecular formula is C₁₄H₁₂BrNO₂, with an average molecular weight of 314.16 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for reductive amination or coupling reactions due to its reactive amino and bromine substituents .
Properties
CAS No. |
1131587-72-8 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
benzyl 2-amino-5-bromobenzoate |
InChI |
InChI=1S/C14H12BrNO2/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2 |
InChI Key |
XDDGEYLWQYBDCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-Amino-5-Bromobenzoate (CAS 52727-57-8)
- Structure : Differs only in the ester group (methyl vs. benzyl).
- Properties: Lower molecular weight (C₉H₈BrNO₂; 256.07 g/mol) due to the smaller methyl ester. Higher solubility in polar solvents compared to the benzyl derivative.
- Applications : Used as a model substrate in reductive amination studies. highlights its reaction with 3-oxocyclohexane-1-carbonitrile, achieving moderate yields (~60-70%) under optimized conditions .
Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)
- Structure : Features an ethyl ester, bromine at the 3-position, and a methyl group at the 5-position.
- Properties: Increased steric hindrance from the ethyl group may reduce reactivity in nucleophilic substitutions.
- Applications: Limited data, but its structural uniqueness suggests utility in synthesizing meta-substituted aromatic compounds .
Methyl 2-[(4-Biphenylylcarbonyl)Amino]-5-Bromobenzoate (CAS 307540-02-9)
- Structure: Substituted with a biphenyl carbonyl group on the amino moiety.
- Properties: Higher molecular weight (C₂₁H₁₆BrNO₃; 410.27 g/mol) enhances lipophilicity, making it suitable for hydrophobic interactions in drug design.
Benzyl 2-(Benzyloxy)-5-Bromobenzoate (CAS 850350-09-3)
- Structure: Replaces the amino group with a benzyloxy substituent.
- Properties: The electron-donating benzyloxy group decreases electrophilicity at the benzene ring, contrasting with the electron-withdrawing amino group in the parent compound. Reduced reactivity in amination reactions but increased stability under acidic conditions .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|---|
| This compound | 52727-57-8 | C₁₄H₁₂BrNO₂ | 314.16 | Amino, benzyl ester, Br | Pharmaceutical intermediates |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | C₉H₈BrNO₂ | 256.07 | Amino, methyl ester, Br | Reductive amination studies |
| Ethyl 2-amino-3-bromo-5-methylbenzoate | 1041853-51-3 | C₁₀H₁₂BrNO₂ | 258.12 | Ethyl ester, Br (3-position) | Meta-substituted synthons |
| Benzyl 2-(benzyloxy)-5-bromobenzoate | 850350-09-3 | C₂₁H₁₇BrO₃ | 409.26 | Benzyloxy, benzyl ester, Br | Materials science |
Q & A
Q. How can low yields in scale-up synthesis be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
